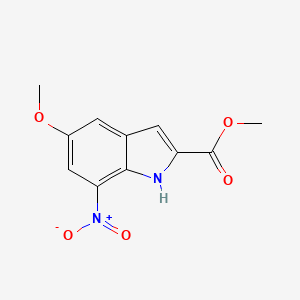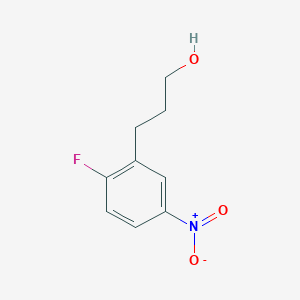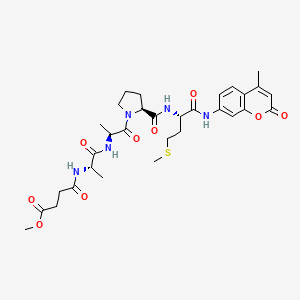
MeOSuc-Ala-Ala-Pro-Met-AMC
Übersicht
Beschreibung
MeOSuc-Ala-Ala-Pro-Met-AMC is a peptide substrate of elastases and chymotrypsin-like serine peptidases . It is used in research and is not sold to patients .
Synthesis Analysis
The methoxy succinyl (MeO-Suc) peptide AAPV is avidly hydrolyzed by elastases but not by cathepsin G . The addition of 7-amino-4-methylcoumarin (AMC) generates a peptide of low fluorescence .Molecular Structure Analysis
The molecular weight of MeOSuc-Ala-Ala-Pro-Met-AMC is 659.75 and its formula is C31H41N5O9S . The molecule contains a total of 89 bonds, including 48 non-H bonds, 14 multiple bonds, 15 rotatable bonds, 8 double bonds, 6 aromatic bonds .Chemical Reactions Analysis
The methoxy succinyl (MeO-Suc) peptide AAPV is avidly hydrolyzed by elastases but not by cathepsin G . The addition of 7-amino-4-methylcoumarin (AMC) generates a peptide of low fluorescence .Physical And Chemical Properties Analysis
The molecular weight of MeOSuc-Ala-Ala-Pro-Met-AMC is 659.75 and its formula is C31H41N5O9S . It is stored as a powder at -20°C for 3 years or at 4°C for 2 years .Wissenschaftliche Forschungsanwendungen
Enzyme Substrate Specificity and Kinetics
MeOSuc-Ala-Ala-Pro-Met-AMC is utilized to study the substrate specificity and kinetics of enzymes such as human leukocyte elastase and cathepsin G. It helps in understanding how enzymes interact with substrates, providing insights into their role in diseases like emphysema. Nakajima et al. (1979) explored the kinetic constants for the hydrolysis of various substrates, including MeOSuc-Ala-Ala-Pro-Met-NA, by different proteases, highlighting its utility in mapping enzyme-substrate interactions (Nakajima, Powers, Ashe, & Zimmerman, 1979).
Alzheimer's Disease Research
Memapsin 2 (β-secretase), crucial in Alzheimer's disease pathology, has been studied using substrates like MeOSuc-Ala-Ala-Pro-Met-AMC to determine the enzyme's subsite specificity. This research aids in the development of specific inhibitors that could potentially treat or prevent Alzheimer's disease. Turner et al. (2001) described the residue preference for the subsites of memapsin 2, emphasizing the importance of substrate design in drug development (Turner, Koelsch, Hong, Castanheira, Ermolieff, Ghosh, & Tang, 2001).
Mechanotransduction Research
In the context of cellular mechanotransduction, which explores how cells convert mechanical stimuli into chemical signals, substrates similar to MeOSuc-Ala-Ala-Pro-Met-AMC can be instrumental. Wang, Tytell, and Ingber (2009) investigated the molecular mechanisms by which mechanical forces induce mechanochemical conversion in the nucleus, affecting gene activities (Wang, Tytell, & Ingber, 2009).
Proteomic and Metabolic Studies
In proteomic research, MeOSuc-Ala-Ala-Pro-Met-AMC and related compounds are used to understand protein interactions and enzymatic activity within complex biological systems. Zieske (2006) discussed the use of iTRAQ reagent technology for protein complex and profiling studies, highlighting the role of enzymatic substrates in these analyses (Zieske, 2006).
Cancer Research and Therapeutics
Research involving MeOSuc-Ala-Ala-Pro-Met-AMC can also extend to cancer studies, particularly in understanding the enzymatic processes that facilitate tumor invasion and metastasis. For instance, Lee, Dickson, and Lin (2000) demonstrated that matriptase, an epithelial-derived serine protease, can cleave various synthetic substrates, suggesting its role in cancer progression and the potential for targeted therapeutics (Lee, Dickson, & Lin, 2000).
Wirkmechanismus
Target of Action
MeOSuc-Ala-Ala-Pro-Met-AMC is a peptide substrate primarily for elastases and chymotrypsin-like serine peptidases . Elastases are a group of enzymes that degrade elastin, a key component of the extracellular matrix in tissues. Chymotrypsin-like serine peptidases are enzymes that cleave peptide bonds in proteins, playing a crucial role in many biological processes.
Mode of Action
The compound interacts with its target enzymes by fitting into their active sites, where it is hydrolyzed . This interaction results in the cleavage of the peptide bond in the substrate, leading to the release of the fluorophore 7-amino-4-methylcoumarin (AMC) .
Result of Action
The hydrolysis of MeOSuc-Ala-Ala-Pro-Met-AMC by elastases and chymotrypsin-like serine peptidases results in the release of AMC, a fluorophore . This release can be detected due to the fluorescence of AMC, providing a measure of the activity of the enzymes.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41N5O9S/c1-17-15-27(39)45-24-16-20(8-9-21(17)24)34-29(41)22(12-14-46-5)35-30(42)23-7-6-13-36(23)31(43)19(3)33-28(40)18(2)32-25(37)10-11-26(38)44-4/h8-9,15-16,18-19,22-23H,6-7,10-14H2,1-5H3,(H,32,37)(H,33,40)(H,34,41)(H,35,42)/t18-,19-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQSZEFHNKLYHK-ZZTDLJEGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCSC)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41N5O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MeOSuc-Ala-Ala-Pro-Met-AMC | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



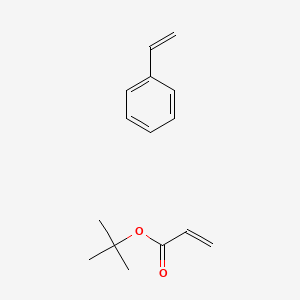
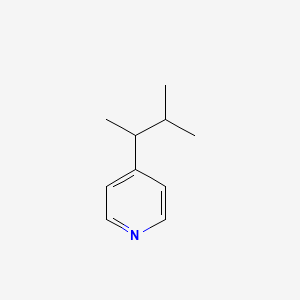
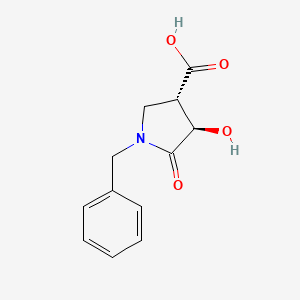
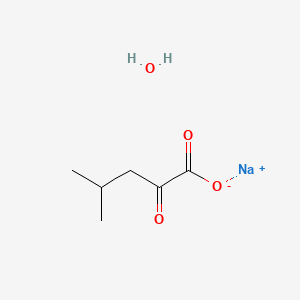
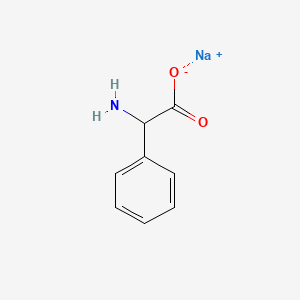
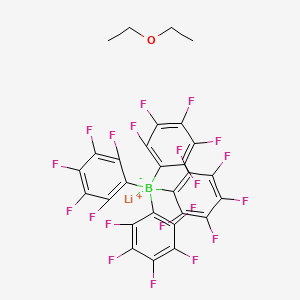
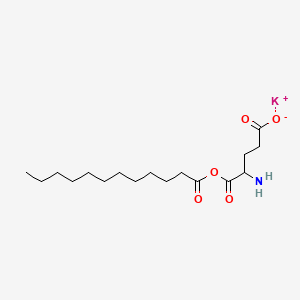
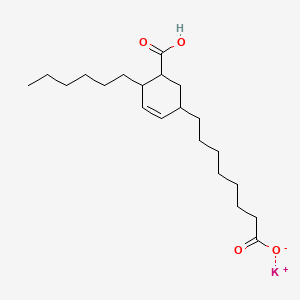
![4-[(Phenethyloxy)methyl]piperidine](/img/structure/B1648575.png)
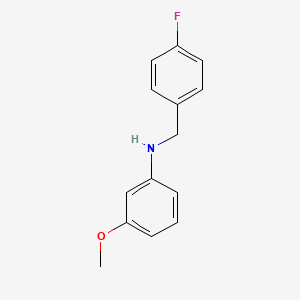
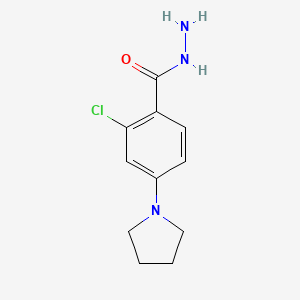
![cis-3-[2-(4-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1648592.png)
